molecular formula C12H22O4 B13752459 Diethyl methyl(2-methylpropyl)propanedioate CAS No. 58447-70-4

Diethyl methyl(2-methylpropyl)propanedioate

Cat. No.: B13752459
CAS No.: 58447-70-4
M. Wt: 230.30 g/mol
InChI Key: XFWVBNMJPCASCV-UHFFFAOYSA-N
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Description

. This compound is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl methyl(2-methylpropyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with sodium ethoxide to form the enolate ion, which then undergoes alkylation with an appropriate alkyl halide . The reaction conditions typically include:

    Base: Sodium ethoxide in ethanol

    Temperature: Room temperature to slightly elevated temperatures

    Solvent: Ethanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Diethyl methyl(2-methylpropyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide, alkyl halides

    Hydrolysis: Aqueous hydrochloric acid

    Decarboxylation: Heating with aqueous hydrochloric acid

Major Products

Scientific Research Applications

Diethyl methyl(2-methylpropyl)propanedioate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl methyl(2-methylpropyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion attacks electrophilic centers, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis.

Comparison with Similar Compounds

Diethyl methyl(2-methylpropyl)propanedioate is similar to other malonic esters, such as diethyl malonate and diethyl isobutylmalonate . its unique structure, with a 2-methylpropyl group, provides distinct reactivity and selectivity in chemical reactions. This makes it valuable for specific synthetic applications where other malonic esters may not be as effective.

List of Similar Compounds

Properties

CAS No.

58447-70-4

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

diethyl 2-methyl-2-(2-methylpropyl)propanedioate

InChI

InChI=1S/C12H22O4/c1-6-15-10(13)12(5,8-9(3)4)11(14)16-7-2/h9H,6-8H2,1-5H3

InChI Key

XFWVBNMJPCASCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC(C)C)C(=O)OCC

Origin of Product

United States

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